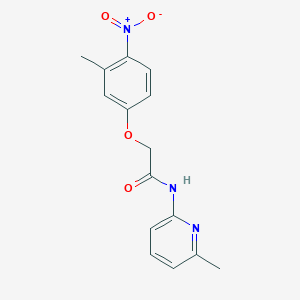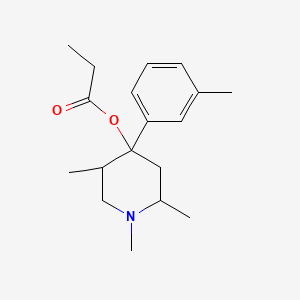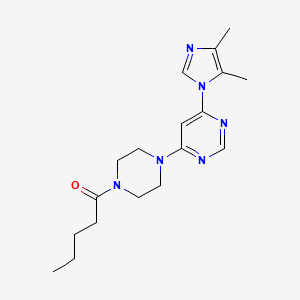![molecular formula C21H29N5O B5568731 (1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)
(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" typically involves multicomponent reactions, showcasing the versatility and efficiency of constructing complex molecules. For instance, the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates is a method for producing fully substituted furans, highlighting a straightforward approach to synthesizing complex structures (Pan et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical space often involves intricate arrangements of rings and substituents. The absolute configuration and structure of these compounds are typically confirmed through spectroscopic methods such as NMR, IR, and high-resolution mass spectrometry, ensuring the correct assembly of the molecule's framework (Ciber et al., 2023).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further modification. The creation of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines, for instance, allows for the introduction of various substituents, showcasing the compounds' versatility in chemical synthesis (Crawforth & Paoletti, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various fields. For example, the use of 1,4-diazabicyclo[2.2.2]octanium diacetate in the synthesis of trisubstituted imidazoles demonstrates the impact of catalysts on improving yields and reaction times, affecting the physical properties of the synthesized compounds (Fekri & Nateghi, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are vital for understanding and exploiting these compounds. The synthesis and reactivity of imidazo[1,5-a]pyridine derivatives illustrate the compounds' versatility and potential for creating stable N-heterocyclic carbenes (Alcarazo et al., 2005).
Aplicaciones Científicas De Investigación
Cognitive Disorders Treatment
A study by (O’Donnell et al., 2010) identified a novel alpha 7 nicotinic acetylcholine receptor agonist, structurally similar to the compound , which showed potential as a pharmacotherapy for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease. The compound displayed excellent brain penetration and efficacy in cognition models.
Antiulcer Agents
Research by (Starrett et al., 1989) explored the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents. Although they didn't show significant antisecretory activity, some compounds demonstrated cytoprotective properties in ethanol and HCl models, suggesting their potential use in ulcer treatment.
Anticancer and Antimicrobial Agents
Kanubhai D. Katariya et al. (2021) investigated (Katariya, Vennapu, & Shah, 2021) novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities. They found that these compounds, which are structurally related to the query compound, showed high potency against cancer cell lines and pathogenic strains.
Antimicrobial Coatings
A study by (El‐Wahab et al., 2015) synthesized heterocyclic compounds, related to the query compound, that were incorporated into polyurethane varnish and printing ink paste. These compounds exhibited significant antimicrobial effects, suggesting their utility in surface coatings to prevent microbial growth.
Broad Therapeutic Applications
Imidazo[1,2-a]pyridine, a core structure related to the compound , has been identified as a versatile scaffold in medicinal chemistry. According to (Deep et al., 2016), this scaffold is used in a wide range of applications including anticancer, antimicrobial, antiviral, and antidiabetic treatments, and has been featured in various marketed preparations.
Antiviral Activity
Research by (Attaby et al., 2006) on pyridinyl-imidazole derivatives showed potential antiviral activities, indicating the relevance of this class of compounds in the development of new antiviral drugs.
Propiedades
IUPAC Name |
(1S,5R)-3-[(2-butyl-1H-imidazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-3-7-20-23-11-18(24-20)13-25-12-16-8-9-19(15-25)26(21(16)27)14-17-6-4-5-10-22-17/h4-6,10-11,16,19H,2-3,7-9,12-15H2,1H3,(H,23,24)/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULTXDWEGQOEEX-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)
![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)
![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)
![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)
